molecular formula C15H21NO3 B13057270 Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13057270
M. Wt: 263.33 g/mol
InChI Key: FYFJVOMMAZSCJD-ZDUSSCGKSA-N
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Description

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a hydroxyphenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with 3-hydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce various reduced derivatives.

Scientific Research Applications

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biomolecules, while the pyrrolidine ring can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biological processes and pathways, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-pyrrolidinecarboxylate: A precursor in the synthesis of tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate.

    3-Hydroxybenzaldehyde: Another precursor used in the synthesis.

    Tert-butyl esters: A class of compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the combination of its tert-butyl ester group, pyrrolidine ring, and hydroxyphenyl group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl (2S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-5-8-13(16)11-6-4-7-12(17)10-11/h4,6-7,10,13,17H,5,8-9H2,1-3H3/t13-/m0/s1

InChI Key

FYFJVOMMAZSCJD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)O

Origin of Product

United States

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